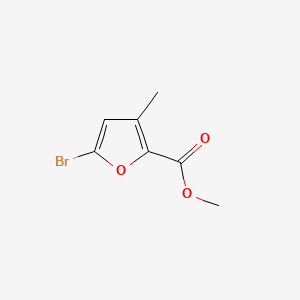

Methyl 5-bromo-3-methylfuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-3-methylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-4-3-5(8)11-6(4)7(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGYIULQMOBHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345445 | |

| Record name | Methyl 5-bromo-3-methyl-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2528-01-0 | |

| Record name | Methyl 5-bromo-3-methyl-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromo-3-methylfuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of Methyl 5-bromo-3-methylfuran-2-carboxylate: A Technical Whitepaper for Drug Development Professionals

Abstract

Methyl 5-bromo-3-methylfuran-2-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active compounds. This in-depth technical guide provides a comprehensive overview of its synthesis, focusing on a robust and reproducible pathway. We will delve into the retrosynthetic analysis, explore the mechanistic underpinnings of the key reaction steps, and provide a detailed, field-proven experimental protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this valuable intermediate with high purity and yield.

Introduction and Strategic Importance

Substituted furans are a prominent class of heterocyclic compounds frequently found in natural products and synthetic pharmaceuticals.[1] Their unique electronic properties and ability to act as bioisosteres for other aromatic systems make them attractive scaffolds in drug design. This compound, in particular, serves as a versatile intermediate. The bromine atom at the C5 position provides a reactive handle for further functionalization through cross-coupling reactions, while the ester and methyl groups modulate the molecule's reactivity and physical properties. A reliable and scalable synthesis of this compound is therefore of significant interest to the medicinal chemistry community.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of the target molecule suggests that the most straightforward approach involves the regioselective bromination of a suitable precursor, methyl 3-methylfuran-2-carboxylate. This precursor can, in turn, be synthesized from commercially available starting materials.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic approach for the target compound.

This two-step strategy, involving the initial synthesis of the furan ring followed by a regioselective bromination, is often preferred due to the availability of starting materials and the generally high efficiency of electrophilic substitution reactions on electron-rich furan systems.

Synthetic Pathway: From Acetoacetate to Brominated Furan

The chosen synthetic pathway consists of two main stages:

-

Synthesis of Methyl 3-methylfuran-2-carboxylate: This is achieved through a condensation reaction between methyl acetoacetate and chloroacetaldehyde.

-

Regioselective Bromination: The synthesized furan precursor undergoes electrophilic bromination at the C5 position using N-Bromosuccinimide (NBS).

Diagram 2: Overall Synthesis Workflow

Caption: Two-step synthesis of the target compound.

Mechanistic Insights

Furan Ring Formation

The synthesis of the methyl 3-methylfuran-2-carboxylate precursor is a variation of the Feist-Benary furan synthesis. The reaction proceeds through a base-catalyzed condensation of methyl acetoacetate and chloroacetaldehyde. Pyridine acts as a weak base to deprotonate the active methylene group of the acetoacetate, which then acts as a nucleophile.

Regioselective Bromination

The bromination of methyl 3-methylfuran-2-carboxylate is a classic example of an electrophilic aromatic substitution reaction. The furan ring is electron-rich and readily undergoes substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents on the furan ring.

The C5 position is the most electron-rich and sterically accessible position on the furan ring, making it the preferred site for electrophilic attack. The methyl group at C3 and the electron-withdrawing methyl carboxylate group at C2 both influence the electron density of the ring. The C5 position is most activated towards electrophilic attack.

N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine.[2][3][4] It provides a low concentration of bromine in the reaction mixture, which helps to avoid over-bromination and other side reactions.[2][5]

Detailed Experimental Protocol

Synthesis of Methyl 3-methylfuran-2-carboxylate

This procedure is adapted from established methods for the synthesis of substituted furans.[6]

Table 1: Reagents and Materials for Step 1

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| Methyl acetoacetate | 116.12 | 58.06 g | 0.50 |

| Chloroacetaldehyde (45% aq. soln.) | 78.50 | 87.2 g | 0.50 |

| Dolomite (ground) | - | 22.5 g | - |

| Pyridine | 79.10 | 0.99 g | 0.0125 |

| Hydrochloric acid (conc.) | 36.46 | As needed | - |

| Water | 18.02 | As needed | - |

Procedure:

-

To a stirred vessel, add methyl acetoacetate (58.06 g, 0.50 mol) and ground dolomite (22.5 g).

-

Add pyridine (0.99 g, 0.0125 mol) to the mixture and heat to 70°C.

-

Slowly add a 45% aqueous solution of chloroacetaldehyde (87.2 g, 0.50 mol) over one hour, maintaining the temperature at 70°C with gentle cooling.

-

After the addition is complete, continue stirring and maintain the temperature. After approximately 4 hours, gentle heating may be required.

-

After 6-7 hours, increase the temperature to 75-80°C, then discontinue heating and allow the mixture to stir while cooling.

-

Cool the reaction mixture to room temperature and cautiously add concentrated hydrochloric acid in portions to neutralize the excess dolomite.

-

Separate the organic and aqueous phases. Wash the organic layer with water (76 mL).

-

The crude product can be purified by vacuum distillation.

Synthesis of this compound

This bromination protocol utilizes NBS for its high selectivity.[3][4][7]

Table 2: Reagents and Materials for Step 2

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| Methyl 3-methylfuran-2-carboxylate | 140.14 | 14.0 g | 0.10 |

| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.10 |

| Acetonitrile | 41.05 | 200 mL | - |

| Water | 18.02 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Sodium sulfate (anhydrous) | 142.04 | As needed | - |

Procedure:

-

In a round-bottom flask, dissolve methyl 3-methylfuran-2-carboxylate (14.0 g, 0.10 mol) in acetonitrile (200 mL).

-

Add N-Bromosuccinimide (17.8 g, 0.10 mol) to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into cold water and extract with ethyl acetate.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the bromination.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl).

Safety Precautions

-

Chloroacetaldehyde: Is toxic and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N-Bromosuccinimide: Is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Pyridine: Is flammable and has a strong, unpleasant odor. Handle in a fume hood.

-

Hydrochloric Acid: Is corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and the highly regioselective bromination with NBS make this a practical approach for laboratory-scale synthesis. This versatile building block can be utilized in a variety of subsequent transformations, making it a valuable tool for drug discovery and development programs.

References

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]

-

Li, Y., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 28(14), 5393. Available at: [Link]

-

Krasovskiy, A., et al. (2015). Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5 H) -one. Tetrahedron Letters, 56(43), 5874-5877. Available at: [Link]

-

Organic Chemistry Portal. Furan synthesis. Available at: [Link]

-

Reagent Guide: N-BromoSuccinimide (NBS). (2011). Master Organic Chemistry. Available at: [Link]

-

Bhat, S., & Holla, B. S. (2002). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. Indian Journal of Chemistry - Section B, 41B(6), 1259-1261. Available at: [Link]

-

ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available at: [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

- Phillips Petroleum Company. (1999). Process for the preparation of 3-methyltetrahydrofuran. U.S. Patent 5,912,364.

-

Al-Abed, Y., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(4), 405-412. Available at: [Link]

-

Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. Available at: [Link]

-

Mammeri, O. A., et al. (2023). Synthesis of 2-(5H)-furanones by cyclization of alkyl allene carboxylates in triflic acid. Tetrahedron, 148, 133703. Available at: [Link]

-

Chemistry Channel. (2020). N- BromoSuccinimide (NBS) in organic chemistry/ Free radical substitution mechanism. YouTube. Available at: [Link]

-

Ma, X., et al. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry, 2019(27), 4411-4415. Available at: [Link]

-

Nanjing Suru Chemical Co., Ltd. (2023). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link]

-

PrepChem. (n.d.). Preparation of 2-methylfuran-3-carboxylic acid methyl ester. Available at: [Link]

-

Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. Available at: [Link]

-

Wang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4636-4640. Available at: [Link]

- Pfizer Inc. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. U.S. Patent Application 11/288,871.

Sources

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. suru-chem.com [suru-chem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to Methyl 5-bromo-3-methylfuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Methyl 5-bromo-3-methylfuran-2-carboxylate, a halogenated furan derivative of interest in synthetic and medicinal chemistry. As a functionalized heterocyclic compound, it represents a valuable building block for the synthesis of more complex molecular architectures. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Molecular Profile and Physicochemical Properties

This compound is a substituted furan ester. The presence of a bromine atom, a methyl group, and a methyl ester on the furan ring imparts specific reactivity and physical characteristics to the molecule. While comprehensive experimental data for this specific compound is not widely available in the public domain, we can infer some properties based on its structure and data from closely related analogs.

Structural and Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 2528-01-0 | [CymitQuimica] |

| Molecular Formula | C₇H₇BrO₃ | [CymitQuimica] |

| Molecular Weight | 219.034 g/mol | [CymitQuimica] |

| InChI Key | GOGYIULQMOBHEO-UHFFFAOYSA-N | [CymitQuimica] |

| Canonical SMILES | CC1=C(C(=O)OC)OC=C1Br | [PubChemLite] |

Predicted Physicochemical Data

Quantitative experimental data for properties such as melting point, boiling point, and solubility for this compound are not readily found in scientific literature. However, computational predictions and data from the isomeric compound Methyl 5-bromo-2-methylfuran-3-carboxylate (CAS: 345891-28-3) can provide useful estimates. It is crucial to note that these are for a related but different molecule and should be used with caution.

| Property | Predicted/Analog Value | Notes |

| Melting Point | Not available | Data for the related compound Methyl 5-bromofuran-2-carboxylate is 63-68 °C. [ChemBK] |

| Boiling Point | Not available | Data for the related compound Methyl 5-bromofuran-2-carboxylate is 226.3°C at 760 mmHg. [Buy methyl 5-bromofuran-2-carboxylate from JHECHEM CO LTD - Echemi] |

| Solubility | Predicted to be slightly soluble in water. | Halogenated organic esters are typically soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| XlogP | 2.6 | [PubChemLite] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not documented in the readily accessible literature, a general synthetic strategy can be proposed based on established furan chemistry. The synthesis would likely start from a more readily available 3-methylfuran-2-carboxylate precursor, followed by a regioselective bromination step.

Proposed Synthetic Pathway

A plausible synthetic route would involve the esterification of 5-bromo-3-methylfuran-2-carboxylic acid. The carboxylic acid itself could potentially be synthesized from 3-methylfuran-2-carboxylic acid via bromination.

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

-

Bromination: The bromination of the furan ring is a key step. N-Bromosuccinimide (NBS) is often a preferred reagent for the regioselective bromination of electron-rich heterocycles like furans, as it can offer milder reaction conditions and better control over selectivity compared to elemental bromine (Br₂). The 5-position of a 2-substituted furan is generally the most susceptible to electrophilic attack.

-

Esterification: A standard Fischer esterification using methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) would be a straightforward method to convert the carboxylic acid to the corresponding methyl ester.

Spectroscopic Characterization

Detailed experimental spectral data for this compound is not publicly available. However, we can predict the key features that would be observed in its NMR and IR spectra based on its structure.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR:

-

A singlet for the methyl group protons at the 3-position (CH ₃), likely in the range of δ 2.0-2.5 ppm.

-

A singlet for the methyl ester protons (OCH ₃), expected around δ 3.7-3.9 ppm.

-

A singlet for the proton on the furan ring at the 4-position (CH ), anticipated in the aromatic region, likely δ 6.0-6.5 ppm. The exact chemical shift would be influenced by the adjacent substituents.

-

-

¹³C NMR:

-

A signal for the methyl carbon at the 3-position, expected around δ 10-15 ppm.

-

A signal for the methyl ester carbon, likely in the range of δ 50-55 ppm.

-

Signals for the furan ring carbons. The carbon bearing the bromine (C5) would appear around δ 110-120 ppm. The other ring carbons (C2, C3, and C4) would have distinct chemical shifts based on their substitution pattern.

-

A signal for the carbonyl carbon of the ester group, expected in the downfield region, around δ 160-165 ppm.

-

2.2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule:

-

C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): Bands in the fingerprint region, typically around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

C-H Stretch (Aliphatic and Aromatic): Bands above and below 3000 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint, typically below 800 cm⁻¹.

Reactivity and Potential Applications in Drug Development

Halogenated furan derivatives are valuable intermediates in organic synthesis, particularly in the construction of pharmaceutical compounds and agrochemicals. The bromine atom in this compound serves as a versatile handle for a variety of cross-coupling reactions.

Chemical Reactivity

The key reactive sites of this compound are the C-Br bond and the ester functionality.

Caption: Key reactive sites and potential transformations.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can readily participate in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 5-position of the furan ring, including aryl, heteroaryl, and alkyl groups. This is a powerful strategy for generating molecular diversity in drug discovery programs.

-

Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, a common functional group in many drug molecules.

Significance in Medicinal Chemistry

The furan nucleus is a common scaffold in a variety of biologically active compounds, exhibiting a broad range of pharmacological activities including antibacterial, antifungal, antiviral, and anticancer properties. The introduction of a bromine atom and other functional groups can modulate the biological activity, pharmacokinetic properties, and metabolic stability of furan-containing molecules.

While there is no specific literature on the biological activity of this compound, its potential as a synthetic intermediate makes it a valuable tool for the synthesis of novel furan-based drug candidates. Researchers can utilize this building block to explore the structure-activity relationships of furan derivatives in various therapeutic areas.

Conclusion

This compound is a functionalized heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceutical agents. While comprehensive experimental data for this specific molecule is limited, its structural features suggest a rich and versatile chemistry centered around the reactivity of the C-Br bond and the ester group. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

A Senior Application Scientist's Guide to Methyl 5-bromo-3-methylfuran-2-carboxylate: Synthesis, Characterization, and Potential in Drug Discovery

Abstract: This in-depth technical guide provides a comprehensive overview of Methyl 5-bromo-3-methylfuran-2-carboxylate, a substituted furan derivative of interest to researchers and professionals in drug development. While literature on this specific isomer is not abundant, this paper constructs a robust framework for its synthesis, characterization, and potential applications by drawing upon established chemical principles and data from closely related analogues. This guide offers detailed, field-proven insights into its preparation and putative biological significance, serving as a valuable resource for synthetic chemists and pharmacologists.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives are known to exhibit anticancer, antibacterial, and anti-inflammatory properties.[2] The specific substitution pattern of halogens and alkyl groups on the furan ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. This compound (CAS Number: 2528-01-0) represents a unique isomer with potential for further chemical exploration and development as a building block for novel therapeutic agents. This guide will provide a detailed protocol for its synthesis, based on established chemical transformations, and discuss its potential in the broader context of drug discovery.

Physicochemical Properties and Identification

Identifying a compound with certainty is paramount in any research endeavor. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

| Property | Value | Source |

| CAS Number | 2528-01-0 | BLDpharm |

| Molecular Formula | C₇H₇BrO₃ | Calculated |

| Molecular Weight | 219.04 g/mol | Calculated |

| Appearance | (Predicted) White to off-white solid | Analogous Compounds |

| Solubility | (Predicted) Soluble in organic solvents like DCM, Ethyl Acetate | Analogous Compounds |

Proposed Synthesis Pathway

Step 1: Fischer Esterification of 5-Bromo-3-methylfuran-2-carboxylic acid

The first step involves the conversion of the carboxylic acid to its corresponding methyl ester via a classic Fischer esterification reaction. This acid-catalyzed reaction is a reliable and widely used method for ester synthesis.[3][4]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-3-methylfuran-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (20 eq), followed by the slow, dropwise addition of concentrated sulfuric acid (0.1 eq) as the catalyst.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Visualizing the Synthesis: A DOT Graph Representation

Caption: Proposed synthesis of this compound.

Potential Applications in Drug Discovery

Substituted furans are of significant interest in drug discovery due to their diverse biological activities. While the specific bioactivity of this compound is not yet reported, its structural motifs suggest several promising avenues for investigation.

-

Antimicrobial Agents: Furan-based compounds have been identified as a promising class of antimycobacterial agents.[5] The core furan scaffold can be optimized to develop inhibitors of essential bacterial enzymes.[5]

-

Anticancer Therapeutics: Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have demonstrated cytotoxicity against various cancer cell lines.[2][6] The bromo and methyl substituents on the target molecule could be key for its interaction with biological targets.

-

Enzyme Inhibition: The electrophilic nature of the furan ring, enhanced by the bromine atom, makes it a potential candidate for covalent or non-covalent inhibition of enzymes with nucleophilic residues in their active sites.

Conclusion

This compound is a chemical entity with considerable potential as a building block in medicinal chemistry. This guide provides a solid foundation for its synthesis and characterization, empowering researchers to explore its utility in the development of novel therapeutics. The proposed synthesis is based on well-established and reliable chemical reactions, ensuring a high probability of success in a laboratory setting. Further investigation into the biological properties of this compound is warranted and could lead to the discovery of new lead compounds for various disease indications.

References

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

-

ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

-

Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

-

ResearchGate. On the bromination of methyl 2-methyl-3-furoate. [Link]

-

YouTube. Esterification Synthesis Lab - Banana, Wintergreen, Flowers. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

Sources

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. 23268-21-5|Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. youtube.com [youtube.com]

- 4. Ester synthesis by esterification [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Methyl 5-bromofuran-2-carboxylate | C6H5BrO3 | CID 599633 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Structural Elucidation Guide to Methyl 5-bromo-3-methylfuran-2-carboxylate

Abstract

Methyl 5-bromo-3-methylfuran-2-carboxylate is a substituted furan derivative of interest in synthetic chemistry and drug discovery. A comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex chemical transformations. This technical guide provides a predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of spectroscopic theory and extensive data from analogous furan structures to construct a reliable, predictive dataset. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for the characterization of novel furan-based molecules.

Introduction and Molecular Structure

The structural elucidation of a novel or uncharacterized molecule is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms, the nature of functional groups, and the overall electronic environment. This compound (Molecular Formula: C₇H₇BrO₃) presents a unique spectroscopic challenge due to the interplay of electron-donating (methyl) and electron-withdrawing (bromo, methyl carboxylate) substituents on the furan ring.

This guide will systematically deconstruct the predicted spectroscopic signature of this molecule. Each section will detail the theoretical basis for the predictions, present the expected data in tabular and graphical formats, and provide standardized protocols for the experimental acquisition of such data. This predictive approach serves as a powerful tool for hypothesis validation and spectral assignment in the laboratory.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electronic effects of neighboring atoms and functional groups.

Causality Behind Predicted Chemical Shifts:

-

Furan Ring Proton (H4): The furan ring has one remaining proton at the C4 position. Its chemical shift is influenced by several factors. In unsubstituted furan, the H3/H4 protons appear around 6.4 ppm.[1] The electron-withdrawing carboxylate group at C2 and the bromine atom at C5 will both deshield the H4 proton, shifting it downfield. Conversely, the electron-donating methyl group at C3 will have a slight shielding effect. The net result is a predicted downfield shift relative to unsubstituted furan. As there are no adjacent protons, this signal will appear as a singlet.

-

Methyl Protons (C3-CH₃): The methyl group attached to the furan ring is expected to resonate in the typical allylic/benzylic region. Its chemical shift will be slightly downfield compared to a simple alkyl methyl group due to the aromaticity of the furan ring. This signal will be a singlet.

-

Ester Methyl Protons (OCH₃): The methyl group of the ester is attached to an oxygen atom, which is strongly deshielding. Therefore, these protons will appear at a characteristic downfield position, typically around 3.8-3.9 ppm, as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 6.8 | Singlet | 1H | H4 |

| ~3.8 - 3.9 | Singlet | 3H | -COOCH₃ |

| ~2.2 - 2.4 | Singlet | 3H | C3-CH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Causality Behind Predicted Chemical Shifts:

-

Furan Ring Carbons: The chemical shifts of the furan ring carbons are significantly influenced by the substituents.

-

C2: Attached to the electron-withdrawing carboxylate group, this carbon will be significantly deshielded and appear downfield.

-

C3: Attached to the electron-donating methyl group, this carbon will be shielded relative to an unsubstituted furan carbon.

-

C4: This carbon is adjacent to both the methyl-substituted C3 and the bromo-substituted C5. The shielding effect of the methyl group and the deshielding effect of the bromine will influence its final position.

-

C5: Directly bonded to the electronegative bromine atom, this carbon will be deshielded, but the effect is generally less pronounced than for C2.

-

-

Carbonyl Carbon (-COO-): The carbon of the ester carbonyl group is highly deshielded due to the double bond to one oxygen and a single bond to another, typically appearing in the 160-170 ppm region.

-

Methyl Carbons: The ester methyl carbon (-OCH₃) will be deshielded by the attached oxygen. The ring methyl carbon (C3-CH₃) will appear in the typical upfield alkyl region. A study on substituent-induced chemical shifts (SCS) in furans provides a basis for these predictions.[2]

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158 - 162 | C=O (Ester) |

| ~145 - 150 | C2 |

| ~125 - 130 | C5 |

| ~115 - 120 | C3 |

| ~110 - 115 | C4 |

| ~51 - 53 | -COOCH₃ |

| ~12 - 15 | C3-CH₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a spectrometer operating at an appropriate frequency for ¹³C detection (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required to obtain a good signal-to-noise ratio for all carbon signals.[3]

-

Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Causality Behind Predicted Absorption Bands:

-

C=O Stretch: The ester functional group will exhibit a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch. For an α,β-unsaturated ester like this, the frequency is typically around 1715-1730 cm⁻¹.

-

C=C and C-O-C Ring Stretches: The furan ring itself has characteristic stretching vibrations. These include C=C stretching bands typically found in the 1600-1450 cm⁻¹ region and C-O-C stretching vibrations. Substituted furans often show characteristic bands around 1225 cm⁻¹ and 1020 cm⁻¹.[4]

-

C-O Ester Stretches: The C-O single bond stretches of the ester group will produce strong bands in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹.[5]

-

C-H Stretches: Aromatic C-H stretching from the furan ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

-

C-Br Stretch: The carbon-bromine bond stretch is a low-energy vibration and is expected to appear in the lower frequency region of the fingerprint area, typically below 700 cm⁻¹.

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

| ~3120 - 3150 | Medium | Aromatic C-H Stretch |

| ~2950 - 2990 | Medium | Aliphatic C-H Stretch |

| ~1715 - 1730 | Strong, Sharp | C=O Stretch (Ester) |

| ~1550 - 1600 | Medium | C=C Aromatic Ring Stretch |

| ~1450 - 1500 | Medium | C=C Aromatic Ring Stretch |

| ~1250 - 1300 | Strong | Asymmetric C-O-C Stretch (Ester) |

| ~1100 - 1150 | Strong | Symmetric C-O-C Stretch (Ester) |

| ~1020 | Medium-Strong | Furan Ring Breathing |

| < 700 | Medium | C-Br Stretch |

Experimental Protocol: ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and air-drying.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16 to 32 scans to improve the signal-to-noise ratio.[3]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Causality Behind Predicted Fragmentation:

-

Molecular Ion Peak (M⁺): The most critical feature will be the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes have a natural abundance of approximately 50.7% and 49.3%, respectively).

-

Alpha-Cleavage: A common fragmentation pathway for esters is the loss of the alkoxy group. In this case, the loss of the methoxy radical (•OCH₃, 31 Da) from the molecular ion would result in a prominent acylium ion.

-

Loss of the Ester Group: Another likely fragmentation is the loss of the entire methyl carboxylate group (•COOCH₃, 59 Da).

-

Ring Fragmentation: Furan rings can undergo complex rearrangements and fragmentations, although the initial cleavages at the ester group are typically more dominant.

Caption: Predicted primary fragmentation pathways for the title compound.

Table 4: Predicted Key Ions in the EI Mass Spectrum

| Predicted m/z | Relative Abundance | Ion Structure/Fragment Lost |

| 218 / 220 | Moderate | [M]⁺˙ (Molecular Ion) |

| 187 / 189 | High | [M - •OCH₃]⁺ |

| 159 / 161 | Moderate | [M - •COOCH₃]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and purification or a direct insertion probe.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Data Interpretation: Analyze the resulting spectrum, paying close attention to the molecular ion peaks and the characteristic bromine isotope pattern in the fragment ions.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in fundamental spectroscopic principles and comparative data from structurally related molecules. The presented tables, diagrams, and protocols offer a robust starting point for any researcher engaged in the synthesis or utilization of this compound. While this predictive analysis is a powerful tool for initial characterization and spectral assignment, it must be underscored that definitive structural proof can only be achieved through the acquisition and interpretation of experimental data.

References

- Corey, E. J., et al. (1959). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 37, 1173-1181.

-

Romaniszyn, M., Sieroń, L., & Albrecht, Ł. (2020). Asymmetric vinylogous Michael addition of 5-substituted-furan-2(3H)-ones to an α,β-unsaturated-γ-lactam. Organic & Biomolecular Chemistry, 18, 5296-5302. Available at: [Link]

-

Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Available at: [Link]

-

NMR Spectroscopy. (n.d.). University of Regensburg. Available at: [Link]

-

Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. Available at: [Link]

-

Blank, I., & Fay, L. B. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(2), 531–536. Available at: [Link]

-

Alvarez-Ibarra, C., Quiroga-Feijóo, M. L., & Toledano, E. (1998). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Journal of the Chemical Society, Perkin Transactions 2, (7), 1649-1656. Available at: [Link]

-

Cross, A. D., & Jones, R. A. (1969). Some characteristic infra-red absorption frequencies of furan compounds. I. Journal of the Chemical Society B: Physical Organic, 8, 706-709. Available at: [Link]

-

NIST. (n.d.). Methyl 2-furoate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Yao, L., et al. (1999). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi, 19(1), 32-4. Available at: [Link]

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. Food and Chemical Toxicology, 169(Suppl 1), 113448. Available at: [Link]

-

Ferreira, S. L., et al. (2015). Ionization and fragmentation of furan molecules by electron collisions. The Journal of Chemical Physics, 143(17), 174301. Available at: [Link]

-

Matsuura, B., et al. (2021). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv. Available at: [Link]

-

Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 53(1), 126-134. Available at: [Link]

-

Antiñolo, M., et al. (2015). Atmospheric degradation of 3-methylfuran: kinetic and products study. Atmospheric Environment, 115, 155-164. Available at: [Link]

-

Matsuura, B. S., et al. (2021). Perfect and Defective 13C Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. Journal of the American Chemical Society, 143(26), 9906–9917. Available at: [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Bissy, A., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. Available at: [Link]

-

The Good Scents Company. (n.d.). methyl 2-furoate. Available at: [Link]

-

Singh, B., & Singh, P. (2014). Synthesis, thermal and antitumour studies of Th(IV) complexes with furan-2-aldehyde-N-phenyl thiosemicarbazone. Journal of the Serbian Chemical Society, 79(1), 29-38. Available at: [Link]

-

Ran-Ressler, S. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 23(7), 1225–1235. Available at: [Link]

-

FooDB. (n.d.). Showing Compound Methyl 2-furoate (FDB000952). Available at: [Link]

-

The Good Scents Company. (n.d.). 3-methyl furan. Available at: [Link]

-

Antiñolo, M., et al. (2015). Atmospheric degradation of 3-methylfuran: kinetic and products study [Data set]. ResearchGate. Available at: [Link]

-

Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107-113. Available at: [Link]

-

All 'Bout Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Available at: [Link]

-

PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Furan, 3-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. Furan(110-00-9) 1H NMR [m.chemicalbook.com]

- 2. An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calcul ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A706779H [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-bromo-3-methylfuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 5-bromo-3-methylfuran-2-carboxylate, a halogenated heterocyclic compound with significant potential in synthetic organic chemistry and medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols for the discerning researcher.

Core Molecular Attributes

This compound is a substituted furan derivative. The presence of a bromine atom, a methyl group, and a methyl ester on the furan ring imparts a unique combination of steric and electronic properties, making it a valuable building block in the synthesis of more complex molecules.

Molecular Formula and Weight

The chemical formula for this compound is C7H7BrO3.[1] This composition gives it a molecular weight of approximately 219.04 g/mol and a monoisotopic mass of 217.95786 Da.[1]

| Property | Value | Source |

| Molecular Formula | C7H7BrO3 | PubChemLite[1] |

| Molecular Weight | ~219.04 g/mol | Advanced ChemBlocks[2] |

| Monoisotopic Mass | 217.95786 Da | PubChemLite[1] |

Chemical Structure

The structure features a central furan ring, which is an aromatic five-membered heterocycle containing one oxygen atom. The substituents are positioned as follows: a bromine atom at position 5, a methyl group at position 3, and a methyl carboxylate group at position 2.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of polysubstituted furans like this compound often involves multi-step sequences. A common strategy involves the construction of the furan ring followed by functionalization, or the use of a pre-functionalized starting material.

Retrosynthetic Analysis

A plausible retrosynthetic pathway could involve the formation of the furan ring from an acyclic precursor, followed by bromination. Alternatively, a pre-brominated starting material could be used to construct the furan ring.

Caption: Retrosynthetic analysis of this compound.

Exemplary Synthetic Protocol

A representative synthesis could involve the following steps:

-

Synthesis of the Furan Core: Condensation of an appropriate β-ketoester with an α-haloketone in the presence of a base (Feist-Benary furan synthesis) can yield the 3-methylfuran-2-carboxylate core.

-

Electrophilic Bromination: The synthesized furan is then subjected to electrophilic bromination. The high electron density of the furan ring makes it susceptible to attack by electrophiles. The directing effects of the existing substituents will favor bromination at the 5-position.

Detailed Protocol:

-

Step 1: Synthesis of Methyl 3-methylfuran-2-carboxylate.

-

To a solution of methyl acetoacetate in a suitable solvent (e.g., diethyl ether), add a stoichiometric amount of a base (e.g., sodium ethoxide).

-

Slowly add chloroacetone and stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

-

Step 2: Bromination.

-

Dissolve the Methyl 3-methylfuran-2-carboxylate in a non-polar solvent (e.g., dichloromethane or carbon tetrachloride).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise.

-

Stir the reaction at 0 °C for a specified time, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Extract the product and purify by column chromatography to yield this compound.

-

Causality Behind Experimental Choices:

-

Choice of Base in Step 1: A non-nucleophilic base is chosen to promote the condensation reaction without competing side reactions.

-

Control of Temperature in Step 2: The bromination reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-bromination and other side reactions.

-

Use of Quenching Agent: Sodium thiosulfate is a standard quenching agent for bromine, effectively neutralizing its reactivity and preventing the formation of unwanted byproducts during workup.

Reactivity and Synthetic Utility

The bromine atom at the 5-position of this compound is a key functional handle for further synthetic transformations.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the introduction of a wide range of substituents at the 5-position, enabling the synthesis of diverse libraries of furan-based compounds.

Caption: Cross-coupling reactions of this compound.

Lithiation and Subsequent Electrophilic Quench

Treatment with a strong organolithium base (e.g., n-butyllithium) at low temperatures can lead to lithium-halogen exchange, forming a highly reactive 5-lithiofuran species. This intermediate can then be quenched with various electrophiles to introduce a wide array of functional groups.

Applications in Drug Discovery and Materials Science

Substituted furans are prevalent scaffolds in many biologically active molecules and functional materials. The ability to functionalize this compound makes it a valuable starting material in these fields.

-

Medicinal Chemistry: The furan nucleus is a key component of numerous drugs. The synthetic versatility of this compound allows for the rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery programs.

-

Materials Science: Furan-based polymers and oligomers have shown promise in applications such as organic electronics. This building block can be used to synthesize monomers for the creation of novel conductive polymers.

Spectroscopic Characterization

Unequivocal identification of this compound relies on a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl ester protons, the methyl group protons on the furan ring, and the remaining aromatic proton on the furan ring. The chemical shifts will be influenced by the electronic effects of the substituents. |

| ¹³C NMR | Resonances for all seven carbon atoms, including the carbonyl carbon of the ester, the carbons of the furan ring, and the two methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching, and C-Br stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Sources

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-3-methylfuran-2-carboxylate

Introduction: The Significance of Substituted Furans in Modern Chemistry

Furan derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them invaluable building blocks in organic synthesis. Among these, Methyl 5-bromo-3-methylfuran-2-carboxylate stands out as a highly functionalized intermediate, offering multiple reaction sites for further chemical elaboration. The presence of a bromine atom at the 5-position provides a handle for cross-coupling reactions, while the ester and methyl groups can be further modified or influence the reactivity of the furan ring. This guide provides a comprehensive overview of the synthetic strategies for obtaining this versatile molecule, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental protocols.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence:

-

Formation of the Furan Core: Construction of the 3-methylfuran-2-carboxylate scaffold.

-

Regioselective Bromination: Introduction of a bromine atom at the 5-position of the furan ring.

This strategy allows for the controlled installation of the desired substituents and is amenable to scale-up. This guide will primarily focus on the Feist-Benary furan synthesis for the initial ring formation, a classic and reliable method for preparing substituted furans.[1][2]

Part 1: Synthesis of the Precursor - Methyl 3-methylfuran-2-carboxylate via Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a powerful tool for the construction of furans from readily available acyclic precursors. The reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][2][3] For the synthesis of our target precursor, we will utilize methyl acetoacetate as the β-dicarbonyl component and chloroacetone as the α-halo ketone.

Causality Behind Experimental Choices

-

Methyl Acetoacetate: This β-ketoester provides the three-carbon unit that will ultimately form positions 2, 3, and 4 of the furan ring, along with the desired carboxylate group at the 2-position.

-

Chloroacetone: This α-halo ketone supplies the remaining two carbons for the furan ring, including the methyl group at the 3-position. Bromoacetone can also be used and may be more reactive, but chloroacetone is often more cost-effective.[1]

-

Base: A mild base such as pyridine or triethylamine is typically employed to facilitate the initial deprotonation of the β-dicarbonyl compound without causing significant hydrolysis of the ester.[1][3]

Reaction Mechanism

The Feist-Benary synthesis proceeds through a series of well-established steps:[4]

-

Enolate Formation: The base removes a proton from the α-carbon of methyl acetoacetate, forming a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbon of chloroacetone, displacing the chloride ion in an SN2 reaction.

-

Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate attacks the ketone carbonyl to form a five-membered ring.

-

Dehydration: The cyclic intermediate readily dehydrates to form the aromatic furan ring.

Caption: Mechanism of the Feist-Benary furan synthesis.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |

| Methyl acetoacetate | 116.12 | 1.076 | 100 | 1.0 |

| Chloroacetone | 92.52 | 1.15 | 100 | 1.0 |

| Triethylamine | 101.19 | 0.726 | 110 | 1.1 |

| Ethanol | 46.07 | 0.789 | - | - |

| Diethyl ether | 74.12 | 0.713 | - | - |

| Saturated aq. NaHCO₃ | - | - | - | - |

| Brine | - | - | - | - |

| Anhydrous MgSO₄ | 120.37 | - | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl acetoacetate (11.61 g, 100 mmol) and ethanol (100 mL).

-

Slowly add triethylamine (11.13 g, 15.3 mL, 110 mmol) to the stirred solution.

-

Add chloroacetone (9.25 g, 8.04 mL, 100 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 3-methylfuran-2-carboxylate.

Part 2: Regioselective Bromination of Methyl 3-methylfuran-2-carboxylate

The second step in the synthesis is the selective bromination of the furan precursor at the 5-position. Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the α-positions (2 and 5).[5][6] Since the 2-position is already occupied by the ester group, the incoming electrophile (bromine) will be directed to the 5-position.

Causality Behind Experimental Choices

-

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent that is well-suited for electron-rich aromatic systems like furans. It provides a low concentration of bromine in the reaction mixture, which helps to prevent over-bromination and other side reactions.

-

Solvent: A non-polar solvent such as carbon tetrachloride or a polar aprotic solvent like tetrahydrofuran (THF) is typically used for NBS brominations. The choice of solvent can influence the reaction rate and selectivity.

Reaction Mechanism

The bromination of the furan ring with NBS proceeds via a standard electrophilic aromatic substitution mechanism:

-

Generation of the Electrophile: In the presence of a radical initiator (often trace amounts of HBr or light), NBS generates a bromine radical, which then reacts with HBr to form Br₂ in low concentrations. Alternatively, in polar solvents, NBS can be protonated to generate a more potent electrophilic bromine species.

-

Electrophilic Attack: The electron-rich furan ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (sigma complex). The positive charge is delocalized over the furan ring, with significant contribution from the oxygen atom.

-

Aromatization: A base (such as the succinimide anion) removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the furan ring and yielding the final product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Feist-Benary synthesis of furan [quimicaorganica.org]

- 5. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 6. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

reactivity of the furan ring in Methyl 5-bromo-3-methylfuran-2-carboxylate

An In-depth Technical Guide to the Reactivity of Methyl 5-bromo-3-methylfuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic placement of a bromine atom, a methyl group, and a methyl carboxylate ester on the furan scaffold imparts a unique and predictable reactivity profile. This guide offers a comprehensive exploration of the molecule's electronic landscape and its behavior in key chemical transformations. We will delve into the nuanced interplay of substituent effects that govern reactions such as metal-catalyzed cross-couplings, potential nucleophilic aromatic substitutions, and electrophilic attack at the vacant C4 position. By providing detailed mechanistic insights, field-proven experimental protocols, and quantitative data, this document aims to equip researchers with the knowledge to effectively leverage this valuable synthetic intermediate.

Introduction: The Strategic Value of Substituted Furans

The furan nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic pharmaceuticals.[1] Its five-membered aromatic structure, enriched by the lone pair of electrons from the oxygen atom, makes it significantly more reactive than its carbocyclic counterpart, benzene.[1][2] This inherent reactivity, when modulated by carefully chosen substituents, allows for the precise construction of complex molecular architectures. This compound is a prime example of a furan derivative engineered for synthetic utility. Each substituent plays a critical role:

-

Methyl 5-bromo- group (C5): The bromine atom is an excellent handle for a wide array of metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

-

Methyl carboxylate group (C2): As a strong electron-withdrawing group, the ester modulates the ring's electron density, influencing regioselectivity and facilitating certain reaction pathways.

-

Methyl group (C3): This electron-donating group provides steric bulk and electronically influences the adjacent C2 and C4 positions.

-

Unsubstituted C4-position: This is the most likely site for electrophilic aromatic substitution.

This guide will systematically dissect the reactivity of this molecule, providing a foundational understanding for its application in complex synthesis projects.

Electronic Landscape and Predicted Reactivity

The reactivity of the furan ring is dictated by the electronic contributions of its substituents. The oxygen heteroatom acts as a powerful π-electron donor through resonance, making the ring electron-rich and highly susceptible to electrophilic attack, preferentially at the α-positions (C2 and C5).[2][3]

In this compound, this inherent reactivity is fine-tuned:

-

Electron-Withdrawing Group (EWG): The methyl carboxylate at C2 significantly deactivates the ring towards electrophilic attack by inductively withdrawing electron density.

-

Electron-Donating Group (EDG): The methyl group at C3 provides a modest activating effect through hyperconjugation and induction.

-

Halogen (Br): The bromine at C5 has a dual role; it is inductively withdrawing but can donate electron density through resonance. Its primary role in this molecule, however, is to serve as a leaving group in cross-coupling reactions.

The cumulative effect of these substituents makes the C4 position the most electron-rich and, therefore, the primary target for electrophilic aromatic substitution. Conversely, the presence of the strong EWG at C2 activates the C5 position for potential nucleophilic aromatic substitution and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

For the synthesis of C(sp²)–C(sp) bonds, the Sonogashira coupling provides an efficient route to connect terminal alkynes to the furan ring. [4]This reaction typically employs a dual catalytic system of palladium and copper(I). [5][6]The resulting alkynylated furans are valuable intermediates for further transformations.

This reaction is a powerful method for constructing C(sp²)–N bonds, coupling the bromofuran with a wide range of primary and secondary amines. [7][8]This transformation has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals. [9]The choice of ligand is again crucial, with specialized biaryl phosphine ligands often providing the best results. [10][11]

Nucleophilic Aromatic Substitution (SNA)

While less common for electron-rich heterocycles, the presence of the strong electron-withdrawing methyl carboxylate group at C2 can facilitate nucleophilic aromatic substitution (SNA) at the C5 position. [12][13]This pathway becomes more viable with strong nucleophiles and under forcing conditions.

-

Mechanistic Insight: The reaction would proceed via a Meisenheimer-like intermediate, where the negative charge from the incoming nucleophile is stabilized by resonance, particularly by the ester group. [13]The presence of electron-withdrawing groups is often necessary to enable this type of reaction on five-membered heterocycles. [12][13]

Lithiation and Grignard Formation

The C5-Br bond can undergo halogen-metal exchange upon treatment with strong organolithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures to form a highly reactive 5-lithiofuran species. [14][15][16]This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to install new functional groups. Similarly, formation of the corresponding Grignard reagent is also a feasible pathway.

Experimental Protocols

The following protocols are representative examples based on established methodologies for similar substrates and serve as a validated starting point for laboratory synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid

-

Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand XPhos (0.04 mmol, 4 mol%).

-

Solvent Addition: Add anhydrous toluene (5 mL) and water (0.5 mL).

-

Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

-

Reagent Setup: To a flame-dried microwave vial, add this compound (1.0 mmol, 1.0 eq) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq).

-

Catalyst Addition: Add the palladium precatalyst G3 XPhos Palladacycle (0.01 mmol, 1 mol%).

-

Solvent and Amine Addition: Add anhydrous toluene (4 mL) followed by morpholine (1.2 mmol, 1.2 eq).

-

Reaction: Seal the vial and heat in a microwave reactor to 110 °C for 1-2 hours. [11]5. Workup: Cool the reaction mixture, dilute with dichloromethane, and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the aminated product.

Quantitative Data Summary

The following table summarizes expected outcomes for cross-coupling reactions based on literature precedents for structurally similar 5-bromofuran derivatives. [17][18]

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |

| Suzuki-Miyaura | 2-Thiopheneboronic Acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 110 | 80-90 |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 75-90 |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 70-85 |

Conclusion

This compound is a synthetically powerful intermediate whose reactivity is dominated by the C5-bromine and the electronic influence of the C2-ester and C3-methyl groups. Its primary utility lies in palladium-catalyzed cross-coupling reactions, which provide reliable and high-yielding routes to a vast array of complex 5-substituted furans. Furthermore, the potential for nucleophilic substitution, metallation, and electrophilic attack at the C4 position adds to its versatility. A thorough understanding of the electronic factors governing its reactivity, as detailed in this guide, is paramount for its successful application in the design and synthesis of novel molecules for the pharmaceutical and materials science industries.

References

- BenchChem. (2025). The Reactivity of the Furan Ring in Difurans: A Technical Guide for Drug Discovery and Development.

- Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene.

- ChemicalBook. (2022). Electrophilic Reactions of Furan.

- Slideshare. (n.d.). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene.

- Benchchem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan.

- Wikipedia. (n.d.). Furan.

- EduRev. (n.d.). Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions.

- Química Organica.org. (n.d.). Nucleophilic substitution in pyrrole, thiophene and furan.

- ResearchGate. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 5-(4-Bromophenyl)furan-2-carbaldehyde.

- ResearchGate. (n.d.).

- Wikipedia. (n.d.).

- Grokipedia. (n.d.).

- Reddit. (2021).

- NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2023).

- Wikipedia. (n.d.). Sonogashira coupling.

- ResearchGate. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Beilstein Journal of Organic Chemistry. (n.d.).

- YouTube. (2024). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 3. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 13. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on Key Intermediates in the Synthesis of Pharmaceuticals and Agrochemicals

Abstract

The synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals is a multi-step process reliant on the strategic use of key intermediates. These molecular building blocks are fundamental to constructing the final product with the desired efficacy, safety, and purity.[1][2][3][4] This technical guide provides an in-depth analysis of the pivotal role of these intermediates, focusing on their classification, the rationale behind their selection, and the synthetic strategies employed for their preparation. We will explore prominent classes of intermediates, including chiral synthons, heterocyclic scaffolds, and functionalized building blocks, and elucidate their significance through case studies of major pharmaceuticals and agrochemicals. Furthermore, this guide will delve into the critical role of catalysis and the growing importance of green chemistry in the sustainable production of these vital chemical entities.[5][6][7][8]

The Strategic Importance of Key Intermediates